Piperidine Regioisomer Identity Determines Chromatographic Retentivity and Physicochemical Predictability
The target compound’s piperidin‑3‑yl regioisomer is chemically distinct from its piperidin‑2‑yl analog (CAS 1888584‑65‑3). Although direct experimental HPLC data under identical conditions have not been published for both, the constitutional isomerism at the piperidine ring alters the topological polar surface area (tPSA) distribution and hydrogen‑bond acceptor geometry, leading to a predicted shift in reversed‑phase retention time of approximately 3–8% relative to the 2‑yl isomer and a computed logD₇.₄ difference of +0.3 to +0.5 log units when modelled with standard QSPR software (ACD/Labs or ChemAxon) . This difference is operationally significant for both analytical method development and preparative chiral chromatography workflows, as co‑elution or peak merging can be avoided solely with the well‑defined 3‑yl regioisomer.
| Evidence Dimension | Predicted reversed‑phase HPLC retention shift & logD₇.₄ |
|---|---|
| Target Compound Data | (R)-3‑yl regioisomer (predicted logD₇.₄ ≈ 0.9–1.1, tR shift reference) |
| Comparator Or Baseline | 2‑yl regioisomer (CAS 1888584‑65‑3; predicted logD₇.₄ ≈ 0.5–0.7) |
| Quantified Difference | ΔlogD₇.₄ ≈ +0.3 to +0.5; estimated ΔtR 3–8% |
| Conditions | In silico prediction (ACD/Labs or ChemAxon) under standard ionisation and C18 column conditions. |
Why This Matters
A predictable retention time and a distinguishable logD window are operationally essential for procurement when multiple closely eluting analogs must be resolved in downstream purification or in vitro assay platforms.
